Home > Products > Screening Compounds P89581 > N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide - 1396809-85-0

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

Catalog Number: EVT-3020902
CAS Number: 1396809-85-0
Molecular Formula: C18H18N8O
Molecular Weight: 362.397
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Cyano-N-{(2R)-2-[4-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-piperazin-1-yl]-propyl}-N-pyridin-2-yl-benzamide hydrochloride

Compound Description: This compound is a potent and selective 5-HT1A receptor antagonist. [] It exists in both crystalline and amorphous forms. [, ] The hydrochloride salt form is specifically mentioned. [, ]

(3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor. [, ] This compound was investigated for the treatment of type 2 diabetes and progressed to Phase 3 clinical trials. [, ] PF-00734200 exhibits rapid absorption and is primarily metabolized via hydroxylation at the 5' position of the pyrimidine ring. [, ]

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Compound Description: This compound is an Imatinib derivative. [] Imatinib is a tyrosine kinase inhibitor used to treat leukemia. []

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper. [] It demonstrates promising in vivo efficacy in BRCA-mutant tumor models. [] Its high selectivity for PARP1 over other PARP family members makes it a potential candidate for cancer therapy with reduced toxicity. []

N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

Compound Description: NPPA is a potential template for drug design against chronic myelogenous leukemia (CML). [] It exhibits an energy affinity for the CML kinase target, although not as strong as Imatinib. [] Structural studies revealed key interactions with the active site of the enzyme. []

2-[4-(4-Methylphenylsulfonyl)piperazin-1-yl]-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone

Compound Description: This compound is a thienopyridine derivative. [] Its crystal structure reveals a folded conformation stabilized by intermolecular interactions. []

[Fe(pzaptH)2][CF3SO3]2 and [Ni(pzaptH)2][BF4]2.2H2O

Compound Description: These are metal complexes of the ligand 2-(pyrazin-2-ylamino)-4-(pyridin-2-yl)thiazole (pzaptH). [] These complexes exhibit temperature-induced spin-crossover behavior. []

N-(5-Bromo-2-(4-phenylpiperazine-1-yl)phenyl)thiophene-carboxamide derivative 14

Compound Description: This compound is a β-secretase (BACE1) inhibitor. [] It exhibits superior BACE1 inhibition compared to other synthesized compounds in the study. [] Molecular docking studies suggest favorable interactions with the BACE1 active site. []

N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)

Compound Description: BMS-354825 is a potent dual Src/Abl kinase inhibitor with promising antitumor activity. [] This compound exhibits oral activity in a K562 xenograft model of chronic myelogenous leukemia (CML) with a favorable pharmacokinetic profile. []

(5-((2-Chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

Compound Description: These compounds were evaluated for antiproliferative activity against the human breast cancer cell line MCF7. [] Derivatives with specific substitutions on the phenyl ring exhibited promising cytotoxic activity. []

Compound Description: These compounds are aryloxypropanolamine derivatives structurally related to the active metabolite of sarpogrelate. [] They were tested for their affinity for 5-HT2A and 5-HT1A serotonergic receptors and α1-adrenoceptors. []

5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide (25)

Compound Description: Compound 25 is a potent IKur current blocker with selectivity over hERG, Na, and Ca channels. [] It represents a lead compound for potential treatment of atrial fibrillation. [] While exhibiting robust effects in pharmacodynamic models, its high brain penetration necessitated further optimization. []

4-(5-(2-(3,5-Bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methyl-1-((phosphonooxy)methyl)piperazin-1-ium (fosnetupitant)

Compound Description: Fosnetupitant is a neurokinin-1 receptor antagonist. [] It is used in combination with palonosetron and dexamethasone for preventing chemotherapy-induced nausea and vomiting. []

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

Compound Description: RS4690 is a Dishevelled 1 (DVL1) inhibitor that disrupts the WNT/β-catenin signaling pathway. [] Its (S)-enantiomer shows promising anti-cancer activity, particularly against WNT-dependent colon cancer. []

Compound Description: These are a series of thienopyridine derivatives containing a substituted piperazine ring. [] Their crystal structures reveal various intermolecular interactions and supramolecular architectures. []

2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine

Compound Description: This compound contains a central pyridine ring linked to two triazole rings and two pyrazine rings. [] Its crystal structure reveals a nearly planar conformation stabilized by intermolecular hydrogen bonds and π-π stacking interactions. []

1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

Compound Description: This compound features a piperazine ring substituted with a trifluoromethylphenyl group and a tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone moiety. [] Its crystal structure reveals weak intermolecular interactions contributing to its packing arrangement. []

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: HNPC-A9229 is a novel pyridin-2-yloxy-based pyrimidin-4-amine fungicide. [] It exhibits excellent fungicidal activity against various plant pathogens and possesses low toxicity to rats. []

2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines

Compound Description: This class of compounds represents novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. [] These compounds demonstrate potent in vitro activity and effectively kill mosquito larvae, highlighting their potential as insecticides for controlling mosquito-borne diseases. []

Compound Description: These compounds highlight the conformational flexibility of pyrazine-pyridine-based structures. [] The dimethyl ester exhibits different torsion angles and relative orientations of the pyridine rings compared to the diethyl ester. []

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide and its Salts

Compound Description: This compound and its various salts (hydrochloride, monophosphate, diphosphate, sulfate, methanesulfonate, ethanesulfonate, benzenesulfonate, p-toluenesulfonate) were investigated for their physicochemical properties and potential use as pharmaceuticals. [, , , ] The hydrochloride salt form, particularly the monohydrate, exhibits improved solubility and bioavailability compared to the free base and other salt forms. []

N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamide Derivatives

Compound Description: This series of compounds was designed based on the commercial fungicide boscalid as potential succinate dehydrogenase inhibitors. [] They exhibit high fungicidal activity against Sclerotinia sclerotiorum and moderate activity against Botrytis cinerea. []

N-(2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (BMS-566419)

Compound Description: BMS-566419 is a potent and novel acridone-based inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). [] It demonstrates efficacy in a rat adjuvant arthritis model with improved gastrointestinal tolerability compared to mycophenolate mofetil. []

[(Acetato-κO){μ3-N-[(Pyridin-4-yl)methyl]pyrazine-2-carboxamidato-κ4 N:N1,N2:N4]copper(II)] Dihydrate

Compound Description: This compound is a copper(II) complex with N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide as the ligand. [] It forms a metal-organic framework (MOF) structure with water molecules located within the cavities. []

(1R,2S,5R)-2-Isopropyl-5-methyl-N-(2-(pyridin-2-yl)ethyl)cyclohexane-carboxamide and (1R,2S,5R)-N-(4-(Cyanomethyl)-phenyl)-2-isopropyl-5-methylcyclohexane-carboxamide

Compound Description: These compounds are used in preparations for reducing itching and paraesthesias. [] Their specific mechanism of action and pharmacological targets are not elaborated on in the provided abstract. []

2-Amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazin-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Compound Description: This compound is identified as an ATR kinase inhibitor. [] No further details regarding its biological activity or potential therapeutic applications are provided.

Diaquabis[5-(pyrazin-2-yl-κN1)-3-(pyridin-4-yl)-1H-1,2,4-triazol-1-ido-κN1]cobalt(II) Methanol Disolvate

Compound Description: This compound is a cobalt(II) complex featuring deprotonated 5-(pyrazin-2-yl)-3-(pyridin-4-yl)-1H-1,2,4-triazol-1-ide (ppt) ligands. [] The complex exhibits a distorted octahedral geometry around the cobalt ion and forms a two-dimensional supramolecular network in the crystal structure. []

2-[2,6-Bis(pyrazin-2-yl)pyridin-4-yl]benzoic Acid

Compound Description: This compound features a central pyridine ring linked to two pyrazine rings and a benzoic acid group. [] Its crystal structure reveals intermolecular interactions, including π-π stacking and hydrogen bonding, leading to a three-dimensional supramolecular architecture. []

1-(Pyridin-4-yl)pyrrolidine-2-one Derivatives

Compound Description: These compounds are inhibitors of prolyl-tRNA synthetase in Plasmodium falciparum, a potential target for antimalarial drugs. [] Molecular docking studies revealed that the S-enantiomer of a specific derivative exhibits higher binding affinity to the enzyme compared to the R-enantiomer, consistent with its superior in vitro antimalarial activity. []

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

Compound Description: This compound is a potent and selective inhibitor of platelet-derived growth factor (PDGF) receptor tyrosine kinase. [, ] It is investigated for its potential use in the treatment of angiotensin II-mediated diseases, such as hypertension. [, ]

Properties

CAS Number

1396809-85-0

Product Name

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide

Molecular Formula

C18H18N8O

Molecular Weight

362.397

InChI

InChI=1S/C18H18N8O/c27-17(15-13-19-5-6-20-15)24-14-11-22-18(23-12-14)26-9-7-25(8-10-26)16-3-1-2-4-21-16/h1-6,11-13H,7-10H2,(H,24,27)

InChI Key

DMDAWHQZJQORED-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=NC=CN=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.